5-Bromo-6'-chloro-[2,3']bipyridinyl
Overview
Description
5-Bromo-6’-chloro-[2,3’]bipyridinyl is a chemical compound with the molecular formula C10H6BrClN2 and a molecular weight of 269.52 g/mol . This compound is part of the bipyridine family, which consists of two pyridine rings connected by a single bond. The presence of bromine and chlorine atoms on the bipyridine structure makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
The synthesis of 5-Bromo-6’-chloro-[2,3’]bipyridinyl typically involves the halogenation of bipyridine derivatives. One common method is the bromination and chlorination of 2,3’-bipyridine under controlled conditions. The reaction conditions often include the use of bromine and chlorine sources, such as bromine (Br2) and chlorine (Cl2) gas, in the presence of a suitable solvent like acetic acid or dichloromethane .
Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
5-Bromo-6’-chloro-[2,3’]bipyridinyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the bipyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form bipyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of bipyridine derivatives with reduced bromine and chlorine atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted bipyridine derivatives, while oxidation reactions can produce bipyridine N-oxides .
Scientific Research Applications
5-Bromo-6’-chloro-[2,3’]bipyridinyl has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-6’-chloro-[2,3’]bipyridinyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and physical properties, making them useful in various applications .
In biological systems, the compound may interact with proteins and nucleic acids, affecting their structure and function. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
5-Bromo-6’-chloro-[2,3’]bipyridinyl can be compared with other similar compounds, such as:
5-Bromo-6-chloro-3-iodopyridin-2-amine: This compound has a similar bipyridine structure with additional iodine substitution, which can lead to different reactivity and applications.
6-Bromo-2,2’-bipyridine: This compound lacks the chlorine substitution, which can affect its chemical properties and reactivity compared to 5-Bromo-6’-chloro-[2,3’]bipyridinyl.
The uniqueness of 5-Bromo-6’-chloro-[2,3’]bipyridinyl lies in its specific substitution pattern, which provides distinct chemical properties and reactivity compared to other bipyridine derivatives .
Properties
IUPAC Name |
5-bromo-2-(6-chloropyridin-3-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-2-3-9(13-6-8)7-1-4-10(12)14-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVVHYCXBVCNIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299556 | |
Record name | 5-Bromo-6′-chloro-2,3′-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-12-0 | |
Record name | 5-Bromo-6′-chloro-2,3′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6′-chloro-2,3′-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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